A Comprehensive Technical Guide to 2-Bromo-6-chloro-4-nitroaniline (CAS 99-29-6): Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 2-Bromo-6-chloro-4-nitroaniline (CAS 99-29-6): Properties, Synthesis, and Applications
This document provides an in-depth technical examination of 2-Bromo-6-chloro-4-nitroaniline, CAS number 99-29-6. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this guide moves beyond a simple data sheet to offer a synthesized understanding of the compound's characteristics, its synthesis with causal explanations for procedural steps, and its strategic importance as a chemical intermediate.
Core Compound Identity and Physicochemical Profile
2-Bromo-6-chloro-4-nitroaniline is a substituted aromatic amine, a class of compounds pivotal in organic synthesis. Its structure, featuring a combination of electron-withdrawing (nitro, chloro) and donating (amino) groups, along with a bulky bromine atom, imparts a unique reactivity profile that makes it a valuable precursor in various synthetic pathways. The strategic placement of these functional groups dictates its utility, particularly in the synthesis of dyes and complex pharmaceutical molecules.[1][2]
The core physical and chemical properties are summarized below for quick reference.
Table 1: Physicochemical Properties of 2-Bromo-6-chloro-4-nitroaniline
| Property | Value | Source(s) |
| CAS Number | 99-29-6 | [3] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [3][4] |
| Molecular Weight | 251.47 g/mol | [3] |
| IUPAC Name | 2-bromo-6-chloro-4-nitroaniline | [3] |
| Appearance | Pale yellow to orange powder or crystal | [5][6] |
| Melting Point | 176-178 °C | [5][6] |
| Purity (Typical) | >98.0% (GC) | |
| InChI Key | GLUCALKKMFBJEB-UHFFFAOYSA-N | [3][4] |
| SMILES | C1=C(C=C(C(=C1Cl)N)Br)[O-] | [3] |
Strategic Synthesis and Mechanistic Rationale
The synthesis of 2-Bromo-6-chloro-4-nitroaniline is typically achieved via electrophilic aromatic substitution on a pre-existing aniline derivative. The choice of starting material and reagents is critical and is dictated by the directing effects of the substituents. The amino group is a strong activating, ortho-, para-director, while the chloro and nitro groups are deactivating, meta-directors relative to themselves but have a more complex influence in a polysubstituted ring.
A common and efficient pathway starts from 2-chloro-4-nitroaniline. This choice is logical because the positions ortho to the activating amino group are targeted for bromination. One ortho position is already occupied by chlorine, leaving the C6 position as the primary site for substitution.
Caption: Synthesis pathway from 2-chloro-4-nitroaniline.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product purity is confirmed by melting point and spectral analysis.
A. Materials and Reagents:
-
2-Chloro-4-nitroaniline (CAS: 121-87-9)
-
Potassium Bromide (KBr)
-
Glacial Acetic Acid (AcOH)
-
Deionized Water
-
Zinc-Aluminum Layered Double Hydroxide intercalated with Bromate (ZnAl-BrO₃-LDHs) or an alternative brominating system (e.g., HBr and an oxidant like H₂O₂ or sodium chlorate)[7][8]
-
Dichloromethane (DCM)
-
Petroleum Ether & Ethyl Acetate (for chromatography)
-
Silica Gel (200-300 mesh)
B. Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL three-neck flask equipped with a magnetic stirrer and thermometer, dissolve 345 mg (2 mmol) of 2-chloro-4-nitroaniline and 143 mg (1.2 mmol) of potassium bromide in 10 mL of a 9:1 mixture of acetic acid and water.[7]
-
Causality: Acetic acid serves as a polar protic solvent that can dissolve the aniline substrate, while KBr acts as the bromide source. The reaction is an electrophilic substitution, where an electrophilic bromine species (Br+) is generated in situ.
-
-
Temperature Equilibration: Place the flask in a thermostatic water bath and stir the mixture at 30°C for 1 hour to ensure complete dissolution and thermal equilibrium.[7]
-
Bromination: Control the reaction temperature at 50°C. Slowly add 1.8 g (1.8 mmol) of the oxidizing/brominating agent (e.g., ZnAl-BrO₃-LDHs) in batches over 15 minutes.[7]
-
Causality: The oxidant reacts with the bromide source to generate the electrophile. Adding it in portions prevents a sudden exotherm and allows for controlled reaction kinetics, minimizing side-product formation. The elevated temperature (50°C) provides the necessary activation energy for the substitution on the deactivated aromatic ring.
-
-
Work-up and Extraction: Upon reaction completion (monitored by TLC), cool the mixture to room temperature. Extract the product into dichloromethane (3 x 20 mL). Combine the organic phases.[7]
-
Purification: Add a small amount of silica gel to the combined organic phase for adsorption of highly polar impurities. Remove the solvent via distillation under reduced pressure. Purify the resulting residue by column chromatography on silica gel, using a 10:1 mixture of petroleum ether and ethyl acetate as the eluent.[7]
-
Causality: Column chromatography separates the desired product from unreacted starting material and any regioisomeric byproducts based on polarity. The 10:1 PE:EA solvent system is chosen to provide good separation, with the less polar product eluting before more polar impurities.
-
-
Isolation: Collect the fractions containing the pure product and evaporate the solvent to yield a yellow solid. A typical yield for this process is around 95%.[7]
Applications in Research and Development
The utility of 2-Bromo-6-chloro-4-nitroaniline stems directly from its chemical architecture. The presence of three distinct functional groups (amino, nitro, and two different halogens) provides multiple handles for subsequent chemical transformations.
Caption: Relationship between structure, properties, and applications.
-
Pharmaceutical and Bioactive Molecule Synthesis: Aromatic nitro compounds are a cornerstone in medicinal chemistry. The nitro group can act as a bioisostere for other functional groups, participate in critical hydrogen bonding, or serve as a precursor to an amino group via reduction.[9][10] The presence of halogens allows for cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity. This compound is therefore a valuable building block for creating libraries of novel compounds for drug discovery screening.[2] The specific substitution pattern can be essential for targeting certain biological pathways or enhancing activity.[10]
-
Dye and Pigment Industry: As a substituted aniline, it is a classic starting material for producing azo dyes. The amino group can be diazotized and then coupled with an electron-rich aromatic compound to form a highly conjugated system responsible for vibrant color.[1] The halogens and nitro group modify the electronic properties of the chromophore, allowing for the fine-tuning of the dye's color, lightfastness, and affinity for different fabrics.[1]
-
Analytical Chemistry: Due to its defined structure and stability, it is used as an analytical standard in methods like gas chromatography (GC) for the determination of related compounds in environmental or industrial samples.[5][6] It can also be analyzed by High-Performance Liquid Chromatography (HPLC).[11]
Spectral Analysis Data
Characterization of 2-Bromo-6-chloro-4-nitroaniline is critical for confirming its identity and purity post-synthesis.
-
Mass Spectrometry (GC-MS): The mass spectrum provides confirmation of the molecular weight and fragmentation pattern. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) results in a characteristic cluster of peaks for the molecular ion and fragments containing these halogens.
Table 2: Key GC-MS Fragmentation Peaks
| Feature | Value | Source(s) |
| NIST Number | 69489 | [3] |
| Total Peaks | 179 | [3] |
| m/z Top Peak | 222 | [3] |
| m/z 2nd Highest | 220 | [3] |
| m/z 3rd Highest | 252 | [3] |
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy would confirm the substitution pattern on the aromatic ring. The two aromatic protons would appear as distinct signals in the ¹H NMR spectrum, and the six unique carbon atoms would be visible in the ¹³C NMR spectrum.[3]
Safety, Handling, and Toxicology
As a substituted nitroaromatic compound, 2-Bromo-6-chloro-4-nitroaniline must be handled with appropriate care. The following information is synthesized from Globally Harmonized System (GHS) classifications and Safety Data Sheets (SDS).[3][12]
Table 3: GHS Hazard Information
| Category | Description | Source(s) |
| Pictogram(s) | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) | [3] |
| Signal Word | Danger | [3] |
| Hazard Statements | H301: Toxic if swallowed.H311: Toxic in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P501: Dispose of contents/container to an approved waste disposal plant. | [3] |
Safe Handling and Storage Workflow
Adherence to a strict workflow is essential for minimizing exposure and ensuring laboratory safety.
Caption: Standard workflow for safely handling the compound.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] For long-term stability, especially for analytical standards, refrigeration (2°C to 8°C) under an inert atmosphere is recommended.[5][14] Keep away from strong oxidizing agents and sources of ignition.[12][15]
-
Handling: Use only in a chemical fume hood.[13] Avoid generating dust.[15] Engineering controls such as eyewash stations and safety showers must be readily available.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles conforming to EN166, and a lab coat.[12]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[13]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]
-
-
Disposal: Dispose of the material and its container at an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[12]
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